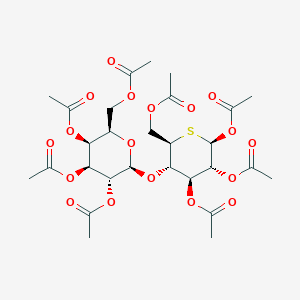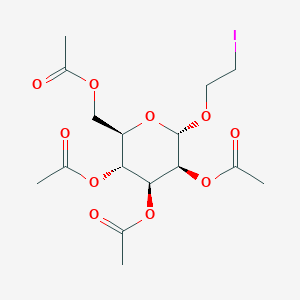
Uridine-5'-triphosphate disodium salt
Vue d'ensemble
Description
Uridine-5’-triphosphate disodium salt is a pyrimidine nucleoside triphosphate. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position . This compound plays a crucial role as a substrate for the synthesis of RNA during transcription and is involved in various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Uridine-5’-triphosphate disodium salt can be synthesized from uridine-5’-diphosphate through phosphorylation. The reaction typically involves the use of nucleoside diphosphate kinase and adenosine triphosphate as a phosphate donor . The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 to 8.0, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of uridine-5’-triphosphate disodium salt often involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli . These microorganisms are engineered to overproduce uridine-5’-triphosphate, which is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine-5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate via cytidine triphosphate synthetase.
Hydrolysis: Breakdown into uridine-5’-diphosphate and inorganic phosphate.
Glycosylation: Formation of UDP-glucose and other UDP-sugars.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate, nucleoside diphosphate kinase, and various enzymes involved in nucleotide metabolism . The reactions typically occur under physiological conditions, with pH ranging from 7.0 to 8.0 and temperatures around 37°C .
Major Products
The major products formed from these reactions include cytidine triphosphate, uridine-5’-diphosphate, and various UDP-sugars such as UDP-glucose and UDP-galactose .
Applications De Recherche Scientifique
Uridine-5’-triphosphate disodium salt has a wide range of applications in scientific research:
Mécanisme D'action
Uridine-5’-triphosphate disodium salt exerts its effects primarily through its role as a substrate for RNA synthesis and its involvement in various metabolic pathways . It binds to P2Y receptors on cell surfaces, mediating responses such as enhanced antibody production and injury repair . The compound also participates in the synthesis of UDP-sugars, which are essential for glycosylation reactions .
Comparaison Avec Des Composés Similaires
Uridine-5’-triphosphate disodium salt can be compared with other nucleoside triphosphates such as:
Cytidine triphosphate: Similar in structure but contains cytosine instead of uracil.
Adenosine triphosphate: Contains adenine and is primarily involved in energy transfer.
Thymidine triphosphate: The deoxyribose form used in DNA synthesis.
Uridine-5’-triphosphate disodium salt is unique in its specific roles in RNA synthesis and metabolism, as well as its involvement in glycosylation reactions .
Propriétés
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXKPFPIFSFLOU-WFIJOQBCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2Na2O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride](/img/structure/B7957228.png)


![1-(2-Aminobenzo[d]thiazol-4-yl)ethanone](/img/structure/B7957247.png)
![2-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7957255.png)
![9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B7957263.png)

![(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7957272.png)




